molecular formula C18H17ClN2O3S2 B2625684 4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide CAS No. 923456-69-3

4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2625684
CAS No.: 923456-69-3
M. Wt: 408.92
InChI Key: ZSNPQUAQZBDENM-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the chlorobenzene moiety: Chlorination of the benzo[d]thiazole core can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the butanamide group: This step involves the reaction of the chlorinated benzo[d]thiazole with butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide has been studied for various scientific research applications, including:

Properties

IUPAC Name

4-benzylsulfonyl-N-(6-chloro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S2/c19-14-8-9-15-16(11-14)25-18(20-15)21-17(22)7-4-10-26(23,24)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNPQUAQZBDENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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